Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate
Description
This compound features a pyrrolidine ring core with a tert-butyl carboxylate group at position 1 and a [(pyridin-3-ylmethyl)amino]methyl substituent at position 2.
Properties
IUPAC Name |
tert-butyl 3-[(pyridin-3-ylmethylamino)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-8-6-14(12-19)11-18-10-13-5-4-7-17-9-13/h4-5,7,9,14,18H,6,8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWFUCCCHPAYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate typically involves the reaction of pyridin-3-ylmethylamine with tert-butyl 3-bromomethylpyrrolidine-1-carboxylate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate has been investigated for its potential as a drug candidate due to its structural features that allow interaction with biological targets. Its applications include:
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit antitumor effects. For instance, a study demonstrated that derivatives targeting the AM2 receptor showed significant activity against triple-negative breast cancer cell lines, suggesting that modifications to the pyrrolidine structure could enhance efficacy against various cancers .
- Neurological Disorders : The compound's ability to interact with neurotransmitter receptors positions it as a candidate for treating conditions such as depression and anxiety. The incorporation of a pyridine moiety may enhance binding affinity to specific receptors involved in these disorders .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is crucial in drug development. The compound serves as a lead structure in SAR studies aimed at optimizing biological activity:
- Modification Insights : Variations in the substituents on the pyrrolidine ring and the introduction of different amino groups have been systematically studied. For instance, changing the position of the amino group or altering its chemical nature has shown to significantly affect the compound's potency and selectivity towards specific biological targets .
Synthesis and Characterization
The synthesis of this compound involves several steps that are critical for generating compounds with desired properties:
- Synthetic Pathways : The compound can be synthesized through multi-step reactions involving the coupling of pyridine derivatives with pyrrolidine carboxylic acids. Advanced techniques such as HATU-mediated coupling have been employed to facilitate the formation of amide bonds essential for the final structure .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of similar compounds, providing valuable insights into their therapeutic potential:
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Diversity
tert-Butyl 3-[(3,4-dichlorophenyl)sulfanyl]methyl]pyrrolidine-1-carboxylate ():
- Substituent: A sulfur-linked 3,4-dichlorophenyl group.
- Key differences: The sulfur atom and electron-withdrawing chlorine atoms confer distinct electronic properties compared to the pyridine-containing target compound. This may influence reactivity in cross-coupling or oxidation reactions.
- Yield: 91% (high efficiency) .
- tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (): Substituent: A 2-methoxy-5-methylpyridine group. The target compound’s amino linker may offer stronger hydrogen-bonding interactions . Molecular weight: 292.37 g/mol (vs. ~322 g/mol estimated for the target compound) .
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ():
Complex Derivatives
- Spiro-pyrrolidine-oxindole derivative ():
- Substituent: A spiro-indole-pyrrolidine core with prop-1-en-1-yl and triisopropylsilyl ethynyl groups.
- Key differences: The spiro architecture and bulky silyl groups make this compound suited for asymmetric catalysis or chiral drug intermediates. The target compound’s simpler structure prioritizes synthetic accessibility .
- Yield: 94% (exemplary efficiency) .
Biological Activity
Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate (CAS Number: 887591-27-7) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.39 g/mol
- IUPAC Name : tert-butyl 3-{[(pyridin-3-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate
The compound features a tert-butyl group and a pyridin-3-ylmethyl group, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with pyridin-3-ylmethylamine. The reaction is generally performed under controlled conditions using solvents like dichloromethane and bases such as triethylamine to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets can modulate various biological pathways, leading to therapeutic effects. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity, which may influence cellular signaling processes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, suggesting a mechanism that might be exploited for cancer therapy .
Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective effects, potentially through the modulation of oxidative stress pathways. This could have implications for treating neurodegenerative diseases .
Case Studies
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate, and how do reaction conditions affect yield?
Methodological Answer: The synthesis typically involves a multi-step process, including:
- Coupling Reactions : Pyridin-3-ylmethylamine is reacted with a pyrrolidine intermediate (e.g., tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate) under nucleophilic substitution or reductive amination conditions.
- Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C enhances reaction efficiency by activating carboxylate intermediates .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating the final product in >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 306.2 aligns with the molecular formula C₁₆H₂₇N₃O₂ .
- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between pyridin-3-ylmethylamine and the pyrrolidine intermediate to mitigate side-product formation?
Methodological Answer: Key variables to optimize:
- Solvent Choice : Dichloromethane (DCM) minimizes polarity-driven side reactions compared to THF .
- Catalyst Loading : DMAP at 10 mol% improves reaction kinetics without over-activating intermediates .
- Temperature Control : Maintaining 0–20°C prevents thermal degradation of the tert-butyloxycarbonyl (Boc) protecting group .
- Workup Strategy : Acid-base extraction (e.g., 1M HCl) removes unreacted amines, while silica gel chromatography isolates the Boc-protected product .
Data Contradiction Note : While emphasizes DMAP, other protocols use HOBt/EDCI for amide coupling. Researchers should test both systems for yield and purity trade-offs .
Q. How should discrepancies in reported solubility data (e.g., in DMSO vs. methanol) be resolved during formulation studies?
Methodological Answer: Discrepancies often arise from:
- Polymorphism : Crystalline vs. amorphous forms (e.g., light yellow solid in may have different solubility profiles).
- Impurity Profiles : Residual solvents (e.g., DCM) from synthesis can artificially enhance solubility. Purity >95% is essential for reproducibility .
- Experimental Conditions : Use standardized protocols (e.g., shake-flask method at 25°C) to compare solubility in DMSO (high) vs. methanol (moderate) .
Q. What strategies are recommended for analyzing and reconciling conflicting data in reaction mechanisms (e.g., oxidation vs. reduction pathways)?
Methodological Answer:
- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to track proton transfer steps in oxidation (e.g., amine oxide formation) .
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict favorable pathways (e.g., tert-butyl group stabilization during reduction) .
- Kinetic Studies : Monitor intermediates via LC-MS to identify whether competing mechanisms dominate under varying pH or temperature .
Safety and Handling Protocols
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (evidenced by "respiratory protection" in ).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Q. Data Contradiction Analysis :
- Synthetic Yields : reports 85% yield using DMAP, while cites 78% for reductive amination. Differences may stem from Boc-deprotection efficiency or solvent purity.
- Physical State : describes the compound as a "light yellow solid," but color variations (e.g., white) in other studies suggest crystallization conditions (e.g., solvent polarity) impact morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
